(20S)-17,20-dihydroxypregn-4-en-3-one (20S)-17,20-dihydroxypregn-4-en-3-one (20S)-17,20-dihydroxypregn-4-en-3-one is the (20S)-stereoisomer of 17,20-dihydroxypregn-4-en-3-one. It has a role as a mouse metabolite.
(20S)-17, 20-Dihydroxypregn-4-en-3-one, also known as 17 alpha, 20 alpha-OHP or 20a-dihydroxyprogesterone, belongs to the class of organic compounds known as gluco/mineralocorticoids, progestogins and derivatives. These are steroids with a structure based on a hydroxylated prostane moiety. Thus, (20S)-17, 20-dihydroxypregn-4-en-3-one is considered to be a steroid lipid molecule (20S)-17, 20-Dihydroxypregn-4-en-3-one is considered to be a practically insoluble (in water) and relatively neutral molecule (20S)-17, 20-Dihydroxypregn-4-en-3-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, (20S)-17, 20-dihydroxypregn-4-en-3-one is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 652-69-7
VCID: VC21348650
InChI: InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1
SMILES: CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Molecular Formula: C21H32O3
Molecular Weight: 332.5 g/mol

(20S)-17,20-dihydroxypregn-4-en-3-one

CAS No.: 652-69-7

Cat. No.: VC21348650

Molecular Formula: C21H32O3

Molecular Weight: 332.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(20S)-17,20-dihydroxypregn-4-en-3-one - 652-69-7

CAS No. 652-69-7
Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1
Standard InChI Key MASCESDECGBIBB-HNXXTFFGSA-N
Isomeric SMILES C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
SMILES CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Canonical SMILES CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Appearance White to Off-White Solid
Melting Point >179°C

Chemical Identity and Nomenclature

Primary Identifiers and Nomenclature

Systematic Nomenclature and Structural Classification

The systematic name (20S)-17,20-dihydroxypregn-4-en-3-one describes a pregnane steroid nucleus with specific functional groups and stereochemistry. The name indicates a pregn-4-ene skeleton (signifying a double bond at the 4-position), with hydroxyl groups at positions 17 and 20, and a ketone at position 3 . The (20S) designation specifically refers to the stereochemical configuration at carbon-20, distinguishing it from its (20R) isomer, which has different biological properties .

Chemical Identifiers

Several chemical identifiers are used for database indexing and computational applications:

  • InChiKey: MASCESDECGBIBB-HNXXTFFGSA-N

  • SMILES: C1CC2C@@([C@@]3([H])CC[C@@]4(C)C@@(CC[C@@]4(C@HO)O)[C@]13[H])CCC(=O)C=2

  • Molecular Formula: C21H32O3

  • Exact Mass: 332.235145

These identifiers allow for precise identification and searching across chemical databases and literature sources.

Physical and Chemical Properties

Basic Physical Properties

The compound (20S)-17,20-dihydroxypregn-4-en-3-one appears as a white to off-white solid at room temperature . It possesses specific physical properties that are important for its handling, storage, and application in research settings. The empirical formula is C21H32O3 with a molecular weight of 332.48 g/mol .

Thermodynamic and Spectroscopic Properties

Key thermodynamic properties include:

  • Melting point: 204-206°C

  • Boiling point: 487.1±45.0°C (Predicted)

  • Flash point: 262.5±25.2°C

These high melting and boiling points are typical of steroid compounds due to their rigid multicyclic structure and hydrogen bonding capabilities.

Solubility and Chemical Reactivity

The compound shows limited solubility in common organic solvents, being slightly soluble in chloroform and methanol . This partial solubility profile is consistent with the presence of both polar hydroxyl groups and a hydrophobic steroid backbone. The compound's reactivity is primarily associated with its functional groups: the ketone at C-3 and the hydroxyl groups at C-17 and C-20.

Comprehensive Physical Properties Table

PropertyValueSource
Molecular FormulaC21H32O3
Molecular Weight332.48 g/mol
Physical StateSolid
ColorWhite to Off-White
Melting Point204-206°C
Boiling Point487.1±45.0°C (Predicted)
Density1.15±0.1 g/cm³ (Predicted)
Flash Point262.5±25.2°C
pKa14.79±0.60 (Predicted)
LogP4.20
Topological Polar Surface Area57.53 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds1
Rings4

Chemical Structure and Stereochemistry

Structural Features

(20S)-17,20-dihydroxypregn-4-en-3-one possesses the typical steroid tetracyclic framework, consisting of three six-membered rings (A, B, and C) and one five-membered ring (D). The compound features a double bond between C-4 and C-5 in ring A, a ketone group at C-3, and two hydroxyl groups at positions C-17 and C-20 . The steroid nucleus contains angular methyl groups at positions C-10 and C-13, which are characteristic of pregnane steroids.

Stereochemical Configuration

The stereochemistry of (20S)-17,20-dihydroxypregn-4-en-3-one is crucial for its biological activity and chemical behavior. The compound has seven chiral centers, with specific configurations at positions C-8, C-9, C-10, C-13, C-14, C-17, and C-20 . The "S" configuration at C-20 is particularly important as it distinguishes this compound from its C-20 epimer, which may have different biological properties.

Conformational Analysis

Synthetic Methods and Reactions

Synthetic Approaches

The synthesis of (20S)-17,20-dihydroxypregn-4-en-3-one and related compounds can be achieved through various chemical transformations. One reported approach involves the conversion of pregnane-20-carboxaldehydes to 17α-hydroxypregnan-20-ones through oxidation reactions . Specifically, the reaction of (20S)-5α-chloro-3β-hydroxypregnane-20-carboxaldehyde with oxygen and potassium tert-butoxide, followed by trimethyl phosphite treatment, can afford related dihydroxy pregnane derivatives .

Stereoselective Synthesis

The stereoselective preparation of the related (20R) isomer has been reported, involving a direct reduction procedure with high stereoselectivity (47% yield) . This approach could potentially be modified for the synthesis of the (20S) isomer through the use of different reducing agents or reaction conditions to control the stereochemical outcome.

Chemical Transformations

Various chemical transformations can be performed on (20S)-17,20-dihydroxypregn-4-en-3-one due to its functional groups:

  • The ketone at C-3 can undergo reduction, condensation, or addition reactions

  • The hydroxyl groups at C-17 and C-20 can be oxidized, esterified, or etherified

  • The C-4/C-5 double bond can participate in addition reactions or serve as a handle for further functionalization

These transformation possibilities make the compound useful in organic synthesis as a building block for more complex steroid derivatives .

Analytical Methods and Characterization

Mass Spectrometry

Mass spectrometry provides crucial information for compound identification. The exact mass of (20S)-17,20-dihydroxypregn-4-en-3-one is 332.235145, which serves as a reference for high-resolution mass spectrometry analyses . The fragmentation pattern would likely show characteristic losses of water molecules from the hydroxyl groups and fragments associated with the steroid nucleus.

Chiroptical Methods

Chiroptical techniques, including circular dichroism, can be employed to confirm the stereochemical configuration of the compound. The search results mention a microscale chiroptical technique based on host/guest complexation with a dimeric metalloporphyrin host (tweezer) used for stereochemical assignment of related compounds .

Applications in Research

Organic Synthesis Applications

(20S)-17,20-dihydroxypregn-4-en-3-one serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex steroid derivatives . The presence of reactive functional groups (ketone, hydroxyl groups, and a double bond) provides multiple handles for further chemical transformations, making it a versatile building block in steroid chemistry.

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